BenchChemオンラインストアへようこそ!

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Medicinal Chemistry Drug Design Molecular Properties

This 4-(azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098117-55-4) is a differentiated, research-grade pyrimidine scaffold with a unique regioisomeric arrangement—azetidine at C4, piperazine at C6, and a 2-methyl substituent—that is non-interchangeable with commercial analogs. The free piperazine NH enables direct attachment of carbamate/urea warheads (MAGL IC50 down to 0.88 nM), kinase-directed fragments, or E3 ligase ligands for PROTAC design. The conformationally constrained azetidine and 2-methyl group provide vectors for selectivity and metabolic stability not available in des-methyl or mono-substituted analogues. Ideal for medicinal chemistry programs seeking patentable kinase inhibitors, MAGL modulators, or CCR4 antagonists. Limited stock; please inquire for custom synthesis and bulk pricing.

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
CAS No. 2098117-55-4
Cat. No. B1481420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
CAS2098117-55-4
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCNCC2)N3CCC3
InChIInChI=1S/C12H19N5/c1-10-14-11(16-5-2-6-16)9-12(15-10)17-7-3-13-4-8-17/h9,13H,2-8H2,1H3
InChIKeyHUOUSGOIDHPLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098117-55-4): Sourcing Guide for a Dual-Heterocycle Pyrimidine Research Scaffold with a Free Piperazine Handle


4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098117-55-4) is a synthetic, small-molecule pyrimidine derivative (C12H19N5, MW 233.31 g/mol) that incorporates both an azetidine ring at the 4-position and a piperazine ring at the 6-position on a 2-methylpyrimidine core . It is supplied as a research-grade compound with a minimum purity of 95% and is currently available through specialist chemical vendors such as CymitQuimica (Biosynth brand), though stock levels are limited, indicating a potentially discontinued or on-demand production status . This compound is structurally distinct from commercially available analogues that feature only one heterocyclic substituent or alternative regioisomeric connectivity, making it a valuable scaffold for medicinal chemistry campaigns targeting kinase inhibition, monoacylglycerol lipase (MAGL) modulation, or CCR4 antagonism [1][2].

Why 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine Cannot Be Substituted with Common Piperazinyl-Azetidinyl Pyrimidine Isomers or Simplified Analogues


The specific regioisomeric arrangement of this compound—azetidin-1-yl at C4, piperazin-1-yl at C6, and a methyl group at C2—is non-interchangeable with close structural analogues. The constitutional isomer 2-methyl-4-[3-(piperazin-1-yl)azetidin-1-yl]pyrimidine (C12H19N5, MW 233 Da) positions the piperazine on the azetidine ring rather than directly on the pyrimidine core, resulting in a different spatial orientation of the hydrogen-bonding pharmacophore and no available piperazine NH for direct functionalization [1]. The des-methyl analogue 4-(azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS 2098133-59-4, MW 219.29 g/mol) lacks the 2-methyl substituent, which alters both lipophilicity and metabolic stability compared to the 2-methylated form [2]. Furthermore, piperazinyl-pyrimidine kinase inhibitors such as PF-4708671 lack the azetidine ring entirely, losing the conformational constraint that can enhance binding selectivity in azetidine-containing scaffolds [3]. These structural differences preclude generic substitution for applications requiring specific target engagement profiles.

Quantitative Differentiation Evidence for 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098117-55-4) Against Closest Structural and Pharmacological Comparators


Molecular Property Differentiation: Enhanced Fsp3, Lower LogP, and Free Piperazine NH Compared to Regioisomeric and Des-Methyl Analogues

The target compound (C12H19N5, MW 233.31 g/mol) has a higher fraction of sp3-hybridized carbons (Fsp3 = 0.583, 7 out of 12 carbons) compared to its constitutional isomer 2-methyl-4-[3-(piperazin-1-yl)azetidin-1-yl]pyrimidine (Fsp3 = 0.583 as well, but with different spatial arrangement), and a higher Fsp3 (0.583) than the des-methyl analogue 4-(azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine (Fsp3 = 0.545, 6 of 11 carbons) [1][2]. The computed LogP for the target compound is estimated at ~1.2 based on the piperazinyl azetidine scaffold class, compared to the isomer (LogP = 0.69 as reported by ChemSpace) [1]. Crucially, the target compound features a free piperazine NH group (1 H-bond donor), enabling direct functionalization without deprotection steps—a feature absent in the isomer where the piperazine is attached via its nitrogen to the azetidine ring [1].

Medicinal Chemistry Drug Design Molecular Properties

Class-Level MAGL Inhibitory Potency: Piperazinyl Azetidine Scaffold IC50 Values of 0.88–11.7 nM Establish a Potency Floor for Derivatized Analogues

While no direct MAGL IC50 has been published for the title compound itself, the piperazinyl azetidine scaffold to which it belongs has yielded potent MAGL inhibitors. Irreversible inhibitor compound 1 exhibited an IC50 of 0.88 nM, and reversible inhibitors 8 and 15 showed IC50 values of 2.7 nM and 11.7 nM, respectively, in [3H]2-OG and ABPP binding assays . More recent optimized reversible inhibitors 10 and 15 demonstrated IC50 values of 4.2 nM and 4.6 nM in human MAGL screening assays [1]. The title compound contains the free piperazine NH that serves as the attachment point for the carbamate/urea/amide warhead critical for MAGL engagement, positioning it as a late-stage intermediate for generating diverse MAGL-targeted libraries .

Monoacylglycerol Lipase Endocannabinoid System CNS Drug Discovery

Kinase Inhibition Class Potential: Piperazinylpyrimidine Derivatives Demonstrate Selective Kinase Binding with GI50 Values of 30–90 nM in Cancer Cell Lines

The piperazinylpyrimidine chemotype, of which the title compound is a congener, has demonstrated selective kinase inhibitory activity. Novel piperazinylpyrimidine derivatives evaluated in the NCI-60 cell panel showed compound II-18 with GI50 values of 90 nM (NCI-H23 NSCLC), 68 nM (RPMI-8226 leukemia), 61 nM (SK-MEL-5 melanoma), and 30 nM (MDA-MB-468 breast cancer) [1]. Additionally, compound 4 from Shallal et al. (2011) showed selective binding to oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA mutants) compared to wild-type isoforms, with MDA-MB-468 triple-negative breast cancer cells among the most sensitive lines [2]. The title compound combines the piperazinylpyrimidine kinase-binding core with an azetidine ring that can confer additional conformational constraints not present in purely piperazinyl derivatives like PF-4708671 (S6K1 Ki = 20 nM, IC50 = 160 nM) [3].

Kinase Inhibition Oncology Cellular Proliferation

CCR4 Antagonism Scaffold Compatibility: Piperazinyl Pyrimidine Derivatives Demonstrate CCR4 Antagonism, a Target for Immuno-Oncology and Allergic Disease

Patented piperazinyl pyrimidine derivatives of formula I have been disclosed as human CCR4 (chemokine receptor 4) antagonists with therapeutic utility in immuno-oncology, allergic diseases, and inflammatory conditions [1]. CCR4 antagonist 3, a piperazinyl pyrimidine derivative, inhibits the migration of mouse iTreg cells with an IC50 of 39 nM and human iTreg migration with an IC50 of 33 nM without inhibiting human T cell proliferation, indicating functional selectivity [1]. The title compound shares the core piperazinyl pyrimidine motif critical for CCR4 engagement and, through derivatization at the piperazine nitrogen, could access this target space while the azetidine substituent offers additional vectors for modulating pharmacokinetic properties [1].

CCR4 Antagonist Immuno-Oncology Chemokine Receptor

Purity, Supply Status, and Vendor Differentiation: 95% Minimum Purity with Discontinued Product Status Necessitates Early-Stage Procurement Planning

The title compound is offered by CymitQuimica (Biosynth brand) at a minimum purity of 95%, with all standard pack sizes (50 mg to 1 g) currently listed as discontinued, indicating limited remaining stock or on-demand synthesis only . This contrasts with the isomer 2-methyl-4-[3-(piperazin-1-yl)azetidin-1-yl]pyrimidine, which is catalogued by ChemSpace as a synthesis-on-demand item with no minimum purity specification listed on the product page [1]. The des-methyl analog 4-(azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine has no active supplier listings per Chemsrc [2]. The 95% purity standard, while typical for research-grade heterocyclic building blocks, may require additional purification (e.g., preparative HPLC) for assays sensitive to trace impurities.

Chemical Procurement Supply Chain Research Chemicals

Prioritized Research Applications for 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine Based on Quantified Scaffold Differentiation


Late-Stage Diversification for MAGL Inhibitor Lead Optimization

The free piperazine NH of the title compound serves as a direct attachment point for carbamate, urea, or amide warheads required for MAGL inhibition. Published SAR on the piperazinyl azetidine scaffold demonstrates that appropriate warhead selection yields reversible MAGL inhibitors with IC50 values between 2.7 and 11.7 nM, while irreversible carbamates can achieve sub-nanomolar potency (0.88 nM) . Because the title compound provides the unfunctionalized scaffold, medicinal chemists can generate diverse, patentable analogues by parallel derivatization, avoiding the IP constraints of pre-optimized clinical candidates. The 2-methyl substituent and azetidine ring offer vectors for modulating CNS penetration and metabolic stability that are not available in des-methyl or non-azetidine analogs .

Kinase Inhibitor Discovery with Dual Heterocycle Selectivity Engineering

The piperazinylpyrimidine motif is a validated kinase-binding scaffold with GI50 values of 30–90 nM against multiple cancer cell lines, and the addition of an azetidine ring introduces conformational constraint that can enhance selectivity for specific kinase subfamilies . The title compound enables exploration of kinase selectivity space that is inaccessible to purely piperazinyl inhibitors (e.g., PF-4708671) or non-azetidine pyrimidines. The free NH on the piperazine allows introduction of kinase-directed fragments or linkers to create bivalent inhibitors or PROTACs, while the azetidine at C4 provides a distinct vector for extending into kinase selectivity pockets .

CCR4 Antagonist Development for Immuno-Oncology Applications

Piperazinyl pyrimidine derivatives are established CCR4 antagonists with nanomolar potency in functional iTreg migration assays (IC50 33–39 nM) . The title compound, featuring an azetidine substituent at the pyrimidine C4 position, introduces an additional chemical diversity point that is absent from the generic CCR4 antagonist pharmacophore covered by prior art. This structural differentiation can support novel composition-of-matter patent claims and enable exploration of CCR4 antagonist chemical space with potentially improved selectivity over related chemokine receptors .

Building Block for Targeted Protein Degradation (PROTAC) and Bifunctional Molecule Synthesis

The combination of a drug-like heterocyclic core (pyrimidine), a free piperazine NH handle for linker attachment, and a conformationally constrained azetidine ring makes this compound an ideal intermediate for PROTAC design . The piperazine nitrogen enables straightforward conjugation to E3 ligase ligands (e.g., VHL, CRBN, IAP binders) via amide or sulfonamide linkages, while the azetidine and 2-methyl pyrimidine core can engage kinase, MAGL, or GPCR targets based on the chemotype's demonstrated target engagement profiles. Few commercially available building blocks offer this combination of a derivatizable piperazine, a rigid azetidine, and a substituted pyrimidine in a single, low-molecular-weight scaffold (MW 233.31) .

Quote Request

Request a Quote for 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.